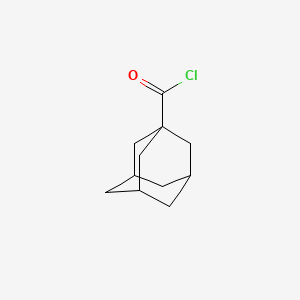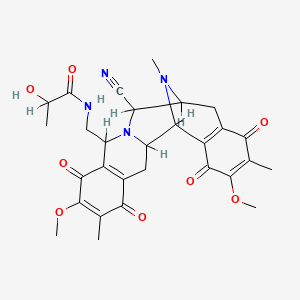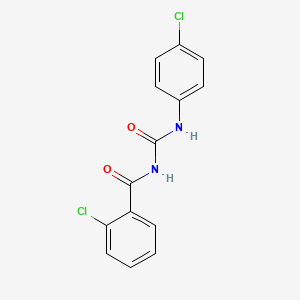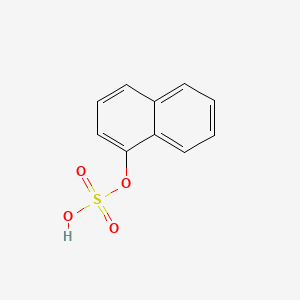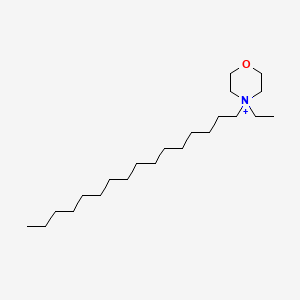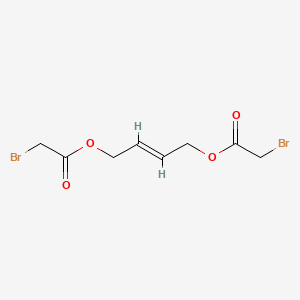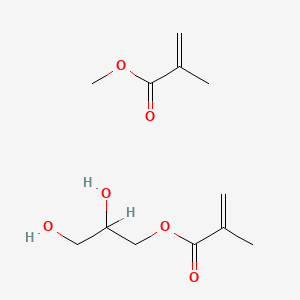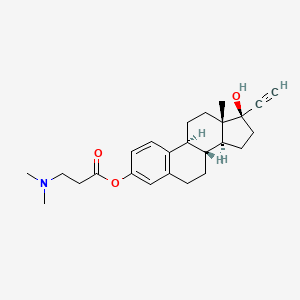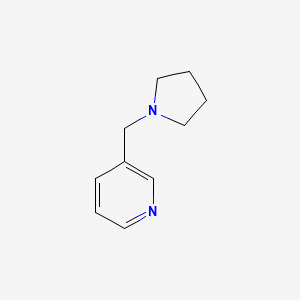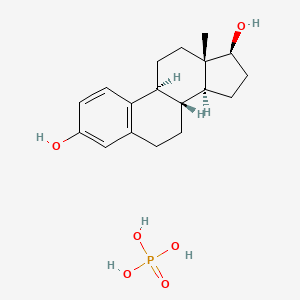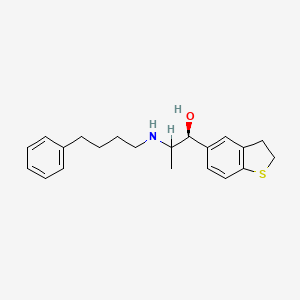![molecular formula C20H28ClNO4 B1202628 (2R,3R)-3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride CAS No. 66522-80-3](/img/structure/B1202628.png)
(2R,3R)-3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a phenoxy group, a dimethoxyphenethyl group, and an amino butanol backbone. It has been studied for its potential biological activities and its role in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Phenoxy Group: This step involves the reaction of a phenol derivative with an appropriate halogenated compound to form the phenoxy group.
Introduction of the Dimethoxyphenethyl Group: This step involves the reaction of a dimethoxyphenethylamine with an appropriate intermediate to introduce the dimethoxyphenethyl group.
Formation of the Amino Butanol Backbone: This step involves the reaction of an appropriate butanol derivative with an amine to form the amino butanol backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to achieve the desired product.
化学反应分析
Types of Reactions
(2R,3R)-3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions may include controlled temperature, pressure, and pH to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield corresponding alcohols or amines.
科学研究应用
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Industry: The compound is used in the production of various industrial products and materials.
作用机制
The mechanism of action of (2R,3R)-3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
相似化合物的比较
(2R,3R)-3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride can be compared with other similar compounds, such as:
DL-threo-1-Phenoxy-3-((3,4-dimethoxyphenthyl)amino)butan-2-ol: This compound has a similar structure but differs in the stereochemistry of the amino butanol backbone.
DL-erythro-1-Phenoxy-3-((3,4-dimethoxyphenthyl)amino)propan-2-ol: This compound has a similar structure but differs in the length of the carbon chain in the backbone.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
66522-80-3 |
|---|---|
分子式 |
C20H28ClNO4 |
分子量 |
381.9 g/mol |
IUPAC 名称 |
(2R,3R)-3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride |
InChI |
InChI=1S/C20H27NO4.ClH/c1-15(18(22)14-25-17-7-5-4-6-8-17)21-12-11-16-9-10-19(23-2)20(13-16)24-3;/h4-10,13,15,18,21-22H,11-12,14H2,1-3H3;1H/t15-,18+;/m1./s1 |
InChI 键 |
RMUBONKMWLHHQV-CFILVAQYSA-N |
SMILES |
CC(C(COC1=CC=CC=C1)O)NCCC2=CC(=C(C=C2)OC)OC.Cl |
手性 SMILES |
C[C@H]([C@H](COC1=CC=CC=C1)O)NCCC2=CC(=C(C=C2)OC)OC.Cl |
规范 SMILES |
CC(C(COC1=CC=CC=C1)O)NCCC2=CC(=C(C=C2)OC)OC.Cl |
Key on ui other cas no. |
66522-80-3 |
同义词 |
DL-erythro-1-phenoxy-3-((3,4-dimethoxyphenthyl)amino)butan-2-ol PS 6 PS-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


